2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H23F3N4O2S and its molecular weight is 500.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial properties. For example, a study by Bondock et al. (2008) detailed the synthesis of new heterocycles incorporating the antipyrine moiety, evaluated for antimicrobial activity. This research underlines the potential of such compounds in addressing microbial resistance through novel antimicrobial agents (Bondock et al., 2008).
Antitumor Activity
Another pivotal application area is the antitumor activity of related compounds. Hafez and El-Gazzar (2017) synthesized new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against various human cancer cell lines. This highlights the compound's potential in cancer therapy, offering a foundation for developing new antitumor agents (Hafez & El-Gazzar, 2017).
Synthesis and Characterization
The synthesis and characterization of compounds with similar frameworks have been extensively explored, providing insights into their chemical behavior and potential for further modification. For instance, Gao et al. (2011) focused on the crystal structure analysis of a related pyrrolo[3,2-d]pyrimidine derivative, contributing to the understanding of its molecular geometry and interactions, which are crucial for its biological activity and material properties (Gao et al., 2011).
Novel Drug Development
The compound's structural complexity and potential biological activities make it a valuable candidate for novel drug development, especially as a scaffold for designing drugs with targeted properties. Research by Gangjee et al. (2005) on antifolates incorporating pyrrolo[2,3-d]pyrimidine showcases the strategic design and synthesis of compounds for dual inhibitory activity against key enzymes, underscoring the potential for developing new therapeutic agents (Gangjee et al., 2005).
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O2S/c1-2-3-13-32-23(34)22-21(17(14-29-22)16-9-5-4-6-10-16)31-24(32)35-15-20(33)30-19-12-8-7-11-18(19)25(26,27)28/h4-12,14,29H,2-3,13,15H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEXLNOKYMIBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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